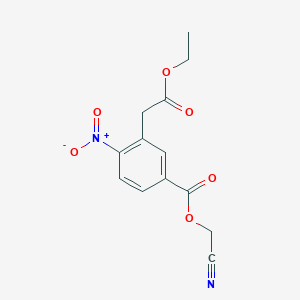
Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanomethyl group, an ethoxy-oxoethyl group, and a nitro group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate typically involves the esterification of 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoic acid with cyanomethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, nucleophiles
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 3-(2-ethoxy-2-oxoethyl)-4-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Hydrolysis: 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoic acid and cyanomethyl alcohol
Applications De Recherche Scientifique
Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester and cyanomethyl groups can also participate in biochemical reactions, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(2-methoxy-2-oxoethyl)thio propionate
- 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
Cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity compared to other similar compounds. This unique functional group allows for specific interactions and reactions that are not possible with other benzoate derivatives.
Propriétés
Formule moléculaire |
C13H12N2O6 |
|---|---|
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
cyanomethyl 3-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C13H12N2O6/c1-2-20-12(16)8-10-7-9(13(17)21-6-5-14)3-4-11(10)15(18)19/h3-4,7H,2,6,8H2,1H3 |
Clé InChI |
HLJOHBLKKJFWTN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(C=CC(=C1)C(=O)OCC#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


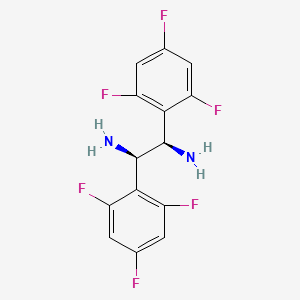
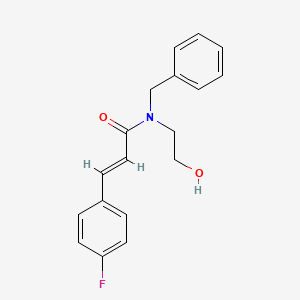
![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)
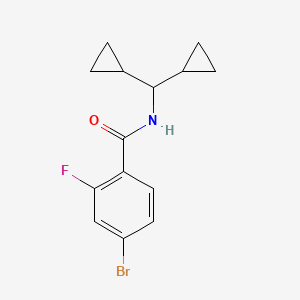
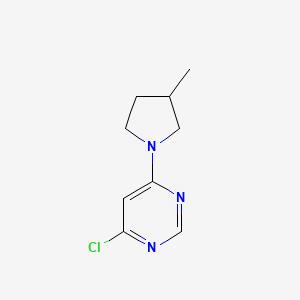
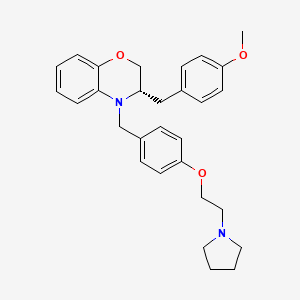
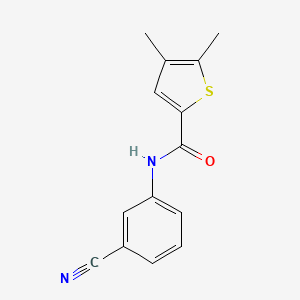
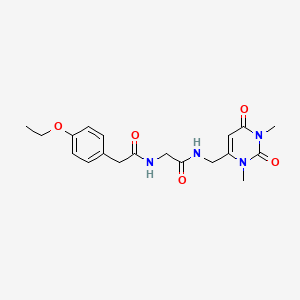
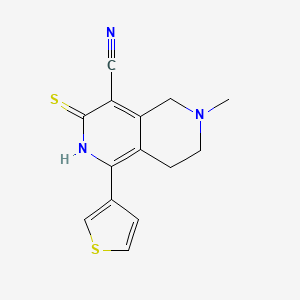
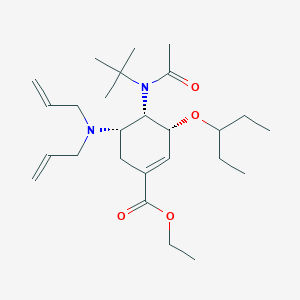
![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)
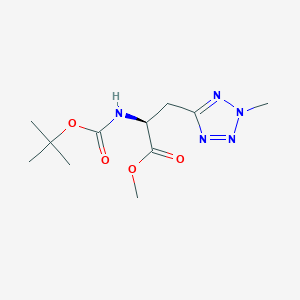
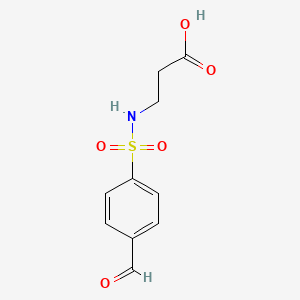
![[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
